molecular formula C16H16N4O4 B6529206 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 946305-77-7

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B6529206
CAS RN: 946305-77-7
M. Wt: 328.32 g/mol
InChI Key: RZOAWWADRWFYMY-UHFFFAOYSA-N
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Description

The compound “2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups including an oxadiazole ring and an oxazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring and an oxazole ring. These rings are five-membered heterocycles containing nitrogen and oxygen atoms, which can participate in various chemical reactions .


Chemical Reactions Analysis

Oxadiazole and oxazole rings are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, depending on the reaction conditions and the other reactants involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of the oxadiazole and oxazole rings could impact its solubility, melting point, and reactivity .

Scientific Research Applications

Anti-COVID-19 Activity

The compound has been computationally studied and biologically evaluated for its anti-COVID-19 activities . Researchers have explored its potential as an inhibitor against SARS-CoV-2 proteins, making it a promising candidate in the fight against COVID-19.

Energetic Compounds

Derivatives of this compound have been prepared and characterized for their energetic properties. These compounds contain 1,3,4-oxadiazole rings and exhibit extensive hydrogen-bonding interactions . Their potential use in propellants, explosives, or other energetic materials warrants further investigation.

Antidiabetic Activity

The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, which shares structural features with our compound of interest, has demonstrated antidiabetic activity . Investigating whether our compound exhibits similar effects could be valuable.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been found to have significant anti-inflammatory and analgesic activity, likely due to their ability to inhibit the enzyme cyclooxygenase .

Safety and Hazards

As with any chemical compound, handling “2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” would require appropriate safety precautions. It’s important to avoid direct contact with the skin and eyes, and to use appropriate protective equipment .

Future Directions

The study of oxadiazole and oxazole derivatives is a vibrant field with many potential applications in medicinal chemistry and other areas. Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-3-15-18-19-16(23-15)11-5-4-6-12(8-11)22-9-14(21)17-13-7-10(2)24-20-13/h4-8H,3,9H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOAWWADRWFYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(5-methylisoxazol-3-yl)acetamide

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